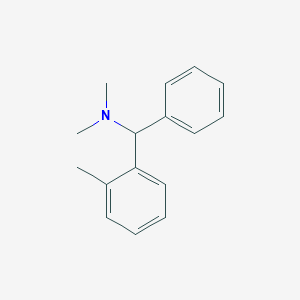
n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine: is an organic compound with the molecular formula C16H19N It is a derivative of methanamine, featuring a dimethylamino group attached to a phenylmethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine typically involves the reaction of 2-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, cyanides, or alkoxides.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted amines with different functional groups.
Applications De Recherche Scientifique
Chemistry: n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptor studies and enzyme inhibition assays .
Medicine: It is explored for its pharmacological properties and as a lead compound in drug discovery programs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
n,n-Dimethyl-1-phenylethylamine: Similar structure but lacks the 2-methylphenyl group.
n,n-Dimethyl-1-(2-methoxyphenyl)-1-phenylmethanamine: Contains a methoxy group instead of a methyl group on the phenyl ring.
n,n-Dimethyl-1-(2-chlorophenyl)-1-phenylmethanamine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds .
Propriétés
Numéro CAS |
5350-55-0 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-methylphenyl)-1-phenylmethanamine |
InChI |
InChI=1S/C16H19N/c1-13-9-7-8-12-15(13)16(17(2)3)14-10-5-4-6-11-14/h4-12,16H,1-3H3 |
Clé InChI |
FXBIEWZVOUNCDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


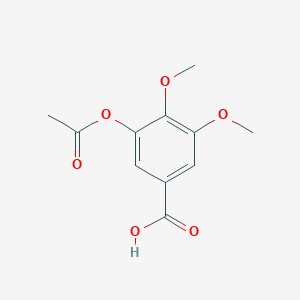
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
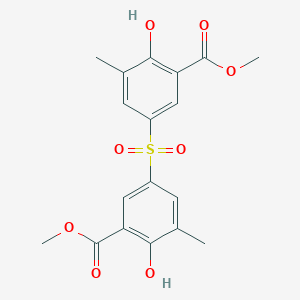
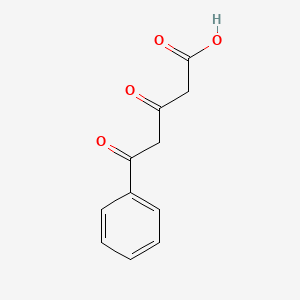
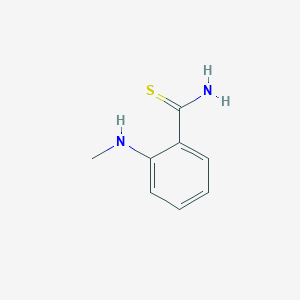

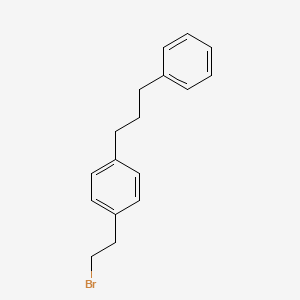
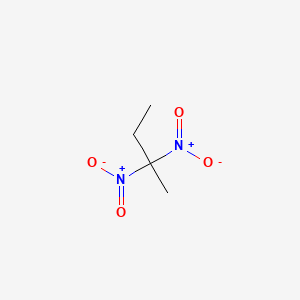
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
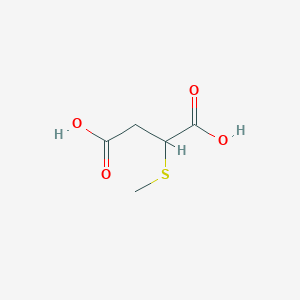
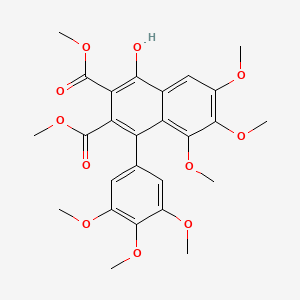
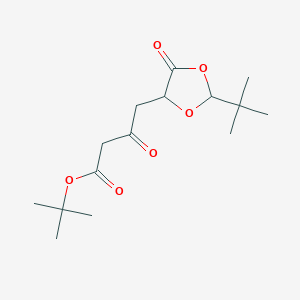
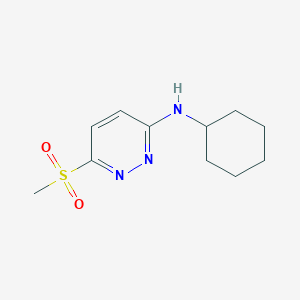
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
